molecular formula C13H8Cl2N2O3 B4814149 3,4-dichloro-N-(4-nitrophenyl)benzamide CAS No. 10278-40-7

3,4-dichloro-N-(4-nitrophenyl)benzamide

Cat. No.: B4814149
CAS No.: 10278-40-7
M. Wt: 311.12 g/mol
InChI Key: CTRSWMDJBKJDRK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-nitrophenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamides are a significant class of compounds known to exhibit a wide range of biological activities. Scientific literature indicates that structurally similar N-(nitrophenyl)benzamide compounds have been investigated for various applications, including as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorder research . Furthermore, related benzamide scaffolds are frequently explored as core structures in developing new pharmacologically active molecules, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties . The molecular structure of this compound, featuring dichloro and nitro substituents, is common in medicinal chemistry for probing structure-activity relationships and optimizing drug-like properties. Research into similar compounds often involves molecular docking and dynamic simulations to understand their interactions with biological targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRSWMDJBKJDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908040
Record name 3,4-Dichloro-N-(4-nitrophenyl)benzamide
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Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10278-40-7
Record name NSC6895
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-N-(4-nitrophenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3,4 Dichloro N 4 Nitrophenyl Benzamide

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula.

For the molecular formula of 3,4-dichloro-N-(4-nitrophenyl)benzamide, C₁₃H₈Cl₂N₂O₃, the exact mass can be calculated. While experimental HRMS data for this specific compound is not available, the theoretical monoisotopic mass is a critical parameter.

Table 1: Calculated Exact Mass for C₁₃H₈Cl₂N₂O₃

Parameter Value
Molecular Formula C₁₃H₈Cl₂N₂O₃
Monoisotopic Mass 310.0017 Da

Note: This is a theoretically calculated value.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, thermally labile, and large molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the clear identification of the molecular ion.

No experimental ESI-MS spectra for this compound have been published. In a hypothetical ESI-MS analysis, one would expect to observe ions corresponding to the molecular weight of the compound.

Table 2: Expected Molecular Ions in ESI-MS

Ionization Mode Expected Ion Expected m/z
Positive [C₁₃H₈Cl₂N₂O₃ + H]⁺ 311.0090
Negative [C₁₃H₈Cl₂N₂O₃ - H]⁻ 308.9944

Note: These are theoretical m/z values based on the compound's molecular formula. The characteristic isotopic pattern for two chlorine atoms (approximate 3:2 ratio for M, M+2 peaks) would also be expected.

Analysis of the fragmentation patterns in mass spectrometry, often induced by techniques like collision-induced dissociation (CID), provides valuable information about the compound's structure. Bonds break at their weakest points, yielding characteristic fragment ions.

While a specific fragmentation pattern for this compound is not documented, a theoretical pattern can be proposed based on the known fragmentation of amides and aromatic nitro compounds. libretexts.orgnih.gov The most likely fragmentation pathways would involve the cleavage of the amide bond and losses related to the nitro and chloro substituents.

Key Predicted Fragmentations:

Amide Bond Cleavage: The C-N amide bond is a common point of cleavage. This would lead to two primary fragments: the 3,4-dichlorobenzoyl cation and the 4-nitroaniline (B120555) radical cation or related ions.

Loss of Nitro Group: Fragmentation of the nitro group (–NO₂) is also a common pathway for nitroaromatic compounds.

Table 3: Theoretically Predicted Major Fragment Ions

Proposed Fragment Ion Structure m/z
[C₇H₃Cl₂O]⁺ 3,4-Dichlorobenzoyl cation 173/175/177
[C₆H₅N₂O₂]⁺ 4-Nitroaniline radical cation 138
[C₆H₄NO₂]⁻ 4-Nitrophenoxide anion 138

Note: These are predicted fragments based on general chemical principles. The presence and relative abundance of these ions would need to be confirmed by experimental data.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3,4 Dichloro N 4 Nitrophenyl Benzamide

Reactions of the Amide Linkage

The amide bond, while generally stable, can undergo several key transformations under specific conditions. Its reactivity is influenced by the electronic effects of the aryl groups attached to the carbonyl carbon and the nitrogen atom.

Amide hydrolysis cleaves the C-N bond, yielding a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, with the rate being influenced by the electronic properties of the substituents.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amine (as an ammonium ion) regenerates the catalyst and yields the carboxylic acid. For 3,4-dichloro-N-(4-nitrophenyl)benzamide, this reaction produces 3,4-dichlorobenzoic acid and 4-nitroaniline (B120555).

Mechanism Steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the water moiety to the nitrogen atom.

Elimination of 4-nitroaniline.

Deprotonation to form 3,4-dichlorobenzoic acid.

Basic-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is typically the rate-determining step. This anion then deprotonates the newly formed carboxylic acid. The electron-withdrawing nature of both the 3,4-dichlorophenyl and the 4-nitrophenyl groups enhances the electrophilicity of the carbonyl carbon, making the amide susceptible to hydrolysis. arkat-usa.org The reaction yields a salt of 3,4-dichlorobenzoic acid and 4-nitroaniline.

Mechanism Steps:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral oxyanion intermediate.

Elimination of the 4-nitroanilide anion.

Proton transfer from the resulting carboxylic acid to the anilide anion.

Condition Reagents Products
AcidicH₂O, H⁺ (e.g., HCl, H₂SO₄), Heat3,4-Dichlorobenzoic acid, 4-Nitroaniline
BasicH₂O, OH⁻ (e.g., NaOH, KOH), Heat3,4-Dichlorobenzoate salt, 4-Nitroaniline

The reduction of this compound primarily targets the nitro group, which is the most easily reduced functionality in the molecule. The amide bond and the aryl chlorides are stable to the typical reagents used for nitro group reduction.

The most common transformation is the reduction of the 4-nitro group to a 4-amino group, yielding 3,4-dichloro-N-(4-aminophenyl)benzamide. This conversion is a cornerstone in the synthesis of dyes, pharmaceuticals, and polymers, utilizing the resulting primary amine as a versatile chemical handle. A variety of reagents can accomplish this transformation selectively. wikipedia.org

Common Reduction Methods:

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for reducing aromatic nitro compounds. scispace.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often considered a "cleaner" method as the byproducts are minimal.

Transfer Hydrogenation: In this variation, a source other than H₂ gas is used to provide hydrogen. Common sources include hydrazine (N₂H₄) or ammonium formate (HCO₂NH₄) in the presence of a catalyst like Pd/C. researchgate.net

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of the nitro group. wikipedia.org

Reduction of the amide linkage to an amine requires much harsher reducing agents, such as lithium aluminum hydride (LiAlH₄). However, under these conditions, the nitro group would also be reduced.

Reagent/System Typical Conditions Product Notes
Fe / HClReflux3,4-dichloro-N-(4-aminophenyl)benzamideCommon industrial method. nih.gov
SnCl₂ / HClEthanol (B145695), Reflux3,4-dichloro-N-(4-aminophenyl)benzamideA widely used laboratory method.
H₂ / Pd/CMethanol or Ethanol, RT, pressure3,4-dichloro-N-(4-aminophenyl)benzamideClean reaction with high yield.
Zn / NH₄ClAqueous Methanol, RT3,4-dichloro-N-(4-aminophenyl)benzamideMild conditions suitable for sensitive substrates. scispace.com

The amide functional group is generally robust and resistant to oxidation. The N-H bond can be oxidized under specific conditions, but the aromatic rings are more likely to react under strong oxidative pressure, often leading to degradation of the molecule. Anodic oxidation of some N-aryl benzamides has been reported, but this is a specialized electrochemical technique. researchgate.net For general laboratory reagents, the amide linkage in this compound is considered stable towards common oxidants.

Reactivity of the Halogenated Benzene (B151609) Ring

The 3,4-dichlorinated benzene ring is the site of two major classes of aromatic reactions: electrophilic and nucleophilic substitution. Its reactivity is heavily influenced by the substituents present.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity of a benzene ring towards SₑAr is governed by the electronic nature of its substituents.

In this compound, both aromatic rings are significantly deactivated towards electrophilic attack.

The 3,4-Dichlorobenzoyl Moiety: This ring contains three deactivating groups. The two chlorine atoms are electron-withdrawing via induction, and the benzoyl group is strongly deactivating due to its carbonyl functionality. While halogens are typically ortho, para-directors, the carbonyl group is a meta-director. The combined effect of these groups makes the ring highly electron-deficient and thus very unreactive towards electrophiles.

The 4-Nitrophenyl Moiety: This ring is even more severely deactivated due to the presence of the powerful electron-withdrawing nitro group, a strong meta-director. The amide linkage, while having a nitrogen with a lone pair, acts as a deactivating group in this context because the lone pair is delocalized into the adjacent carbonyl group.

Due to this strong deactivation of both rings, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions and would require extremely harsh conditions that would likely lead to decomposition of the molecule.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The 3,4-dichlorinated ring of the molecule is primed for this type of reaction.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing a halogen (the leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Nucleophile Example Reagent Potential Product(s)
AmineR-NH₂ (e.g., Piperidine)3-Chloro-4-(piperidino)-N-(4-nitrophenyl)benzamide and/or 4-Chloro-3-(piperidino)-N-(4-nitrophenyl)benzamide
AlkoxideRO⁻ (e.g., CH₃O⁻)3-Chloro-4-methoxy-N-(4-nitrophenyl)benzamide and/or 4-Chloro-3-methoxy-N-(4-nitrophenyl)benzamide
ThiolateRS⁻ (e.g., PhS⁻)3-Chloro-4-(phenylthio)-N-(4-nitrophenyl)benzamide and/or 4-Chloro-3-(phenylthio)-N-(4-nitrophenyl)benzamide

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The reduction of the nitro group is the most studied transformation.

While specific kinetic and thermodynamic data for this compound are not extensively published, the behavior can be inferred from studies on similar nitroaromatic compounds.

Reaction Kinetics: The rate of catalytic hydrogenation of nitroarenes is influenced by several factors, including the catalyst, solvent, hydrogen pressure, and the electronic nature of the substituents on the aromatic ring. orientjchem.org

Reaction Order: Studies on the reduction of nitrobenzene (B124822) over palladium catalysts have shown the reaction to be zero-order with respect to the nitrobenzene concentration and first-order with respect to the hydrogen concentration. researchgate.net This suggests that the catalyst surface is saturated with the nitroaromatic compound, and the rate-determining step involves the reaction with adsorbed hydrogen.

Substituent Effects: The presence of electron-withdrawing groups on the nitroarene generally increases the rate of reduction. nih.gov This is because these groups make the nitro group more electron-deficient and thus more susceptible to nucleophilic attack by hydride species or electron transfer from the catalyst surface. The this compound molecule contains the electron-withdrawing benzamide (B126) group in addition to the nitro group itself, which would be expected to result in a faster reduction rate compared to unsubstituted nitrobenzene. nih.gov

Activation Energy: The activation energy (Ea) for the catalytic hydrogenation of the nitro group is significantly lower than that for the hydrogenation of the aromatic ring. For example, one study on a Ru-Pd catalyst calculated the activation energy for nitro group hydrogenation to be 26.26 kJ/mol, while the energy for benzene ring hydrogenation was 66.30 kJ/mol. nih.gov This large difference in activation energies explains the high selectivity of the reaction, as the nitro group is reduced under conditions that leave the aromatic rings intact. Another study on the photocatalytic reduction of nitrobenzene found an activation energy of 13.6 kJ/mol. frontiersin.org

Table 3: Kinetic Parameters for Nitroarene Reduction
ParameterObservation/ValueImplication for this compound
Reaction Order (vs. Nitroarene)Typically Zero-Order researchgate.netReaction rate is likely independent of its concentration above a certain level.
Reaction Order (vs. H₂)Typically First-Order researchgate.netReaction rate is directly proportional to hydrogen pressure.
Effect of SubstituentsElectron-withdrawing groups accelerate the reaction. nih.govThe dichloro-benzamide group should increase the reduction rate relative to nitrobenzene.
Activation Energy (Ea)~26 kJ/mol (Nitro group) vs. ~66 kJ/mol (Aromatic ring) nih.govHigh selectivity for nitro group reduction is expected and observed.

The reduction of an aromatic nitro compound to an amine is a six-electron reduction that proceeds through a series of intermediates. nih.gov The exact pathway can depend on the reaction conditions (e.g., pH, reductant), but a generally accepted sequence for catalytic hydrogenation involves a direct, stepwise pathway. acs.org

Nitroarene (Ar-NO₂): The starting material.

Nitroso Intermediate (Ar-N=O): The nitro group is first reduced by two electrons to a nitroso species. This step is often considered rate-limiting. nih.gov

Hydroxylamine Intermediate (Ar-NHOH): The nitroso group is rapidly reduced further by two electrons to form an N-arylhydroxylamine. nih.gov This intermediate is more stable than the nitroso compound but is typically reactive under the reduction conditions.

Amine (Ar-NH₂): The final two-electron reduction of the hydroxylamine cleaves the N-O bond to yield the final amine product. acs.org

The pathway can be summarized as: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

Under certain conditions, particularly with metal reductants in alkaline or neutral solutions, condensation reactions can occur between these intermediates. For example, the nitroso and hydroxylamine intermediates can react to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before finally cleaving to the amine. rsc.orgwordpress.com However, for catalytic hydrogenation in acidic or neutral media, the direct pathway is predominant, and these condensation products are not typically observed. researchgate.net

Advanced Computational and Theoretical Investigations of 3,4 Dichloro N 4 Nitrophenyl Benzamide

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules like 3,4-dichloro-N-(4-nitrophenyl)benzamide. These calculations offer a theoretical framework for understanding its geometry, reactivity, and intramolecular interactions.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this process is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). niscpr.res.innih.gov The optimization calculations determine the precise bond lengths, bond angles, and dihedral angles.

The structure consists of a 3,4-dichlorobenzoyl group linked to a 4-nitrophenyl group through an amide (-CONH-) bridge. The planarity of the two aromatic rings and the amide group is a key feature. However, there is typically a degree of torsion between the rings, which is defined by the dihedral angles. This twist influences the extent of π-conjugation across the molecule. Studies on similar benzanilides show that the molecule is generally not perfectly planar.

The optimized structure provides the foundation for all other computational analyses. Below is a table of representative geometric parameters expected for the key functional groups, based on studies of analogous compounds.

ParameterBondExpected Bond Length (Å)ParameterBondsExpected Bond Angle (°)
Amide C=OC=O~1.23Amide C-N-CC-N-C~128
Amide C-NC-N~1.36Amide O=C-NO=C-N~123
Nitro N=ON=O~1.22Nitro O=N=OO-N-O~125
Phenyl C-ClC-Cl~1.74Benzene (B151609) RingC-C-C~120

Note: These values are illustrative and based on DFT calculations for structurally related benzanilide (B160483) and nitroaromatic compounds.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Orbital Energetics)

The electronic properties of the molecule are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3,4-dichlorophenyl ring and the amide linkage, which act as the primary electron-donating regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrophenyl moiety, particularly on the nitro group. researchgate.net This distribution facilitates an intramolecular charge transfer from the dichlorobenzoyl group to the nitrophenyl group upon electronic excitation.

OrbitalExpected Energy (eV)Description
HOMO ~ -7.0 to -6.5Primarily located on the 3,4-dichlorophenyl ring and amide linker.
LUMO ~ -3.5 to -3.0Primarily located on the 4-nitrophenyl ring, especially the nitro group.
Energy Gap (ΔE) ~ 3.5 to 4.0Indicates moderate reactivity and stability.

Note: The energy values are typical ranges observed for similar aromatic amide compounds and can vary based on the specific computational method and basis set used. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net

For this compound, the MEP analysis is expected to show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potentials are predicted to be localized on the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are the sites for nucleophilic attack. The most positive potential is expected around the hydrogen atom of the amide group (N-H), making it a primary hydrogen bond donor site. nih.govresearchgate.net

Neutral Regions (Green): The carbon atoms of the phenyl rings generally exhibit intermediate potential, with the areas near the electron-withdrawing chlorine and nitro groups being slightly more positive than the rest of the ring.

This analysis helps in understanding how the molecule will interact with other molecules and biological receptors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions. It quantifies charge delocalization and hyperconjugative interactions by examining the stabilization energy (E(2)) associated with electron donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

In this compound, significant NBO interactions are expected to include:

π → π interactions:* Delocalization of π-electrons within the two aromatic rings.

n → π interactions:* Strong stabilizing interactions involving the lone pairs (n) of the oxygen and nitrogen atoms and the antibonding π* orbitals of the adjacent carbonyl and aromatic systems. For instance, the delocalization of the amide nitrogen's lone pair into the carbonyl's π* orbital (n_N → π*_C=O) is characteristic of the amide resonance, which imparts partial double-bond character to the C-N bond.

These interactions are crucial for the stability of the molecule's conformation and play a role in the delocalization of electron density across the molecular framework. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, performed using DFT, is instrumental in predicting the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. niscpr.res.in

Prediction of IR and Raman Spectra

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. researchgate.net The analysis helps in assigning the observed spectral bands to specific functional groups.

For this compound, the following characteristic vibrational modes are predicted:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (Scaled)Expected Intensity (IR/Raman)
Amide N-HStretching3300 - 3400Strong (IR) / Weak (Raman)
Aromatic C-HStretching3050 - 3150Medium (IR) / Strong (Raman)
Amide C=OStretching (Amide I)1660 - 1700Very Strong (IR) / Medium (Raman)
Aromatic C=CStretching1580 - 1620Strong (IR & Raman)
Amide N-H BendBending (Amide II)1510 - 1550Strong (IR)
Nitro NO₂Asymmetric Stretch1500 - 1540Very Strong (IR)
Nitro NO₂Symmetric Stretch1340 - 1370Very Strong (IR)
C-N StretchStretching1250 - 1350Medium-Strong (IR)
C-Cl StretchStretching650 - 800Strong (IR)

Note: These are expected ranges based on DFT calculations for analogous compounds. nih.govresearchgate.netscispace.com The intensity patterns in IR and Raman spectra are often complementary; vibrations that cause a large change in the dipole moment are strong in the IR spectrum, while those that cause a significant change in polarizability are strong in the Raman spectrum. americanpharmaceuticalreview.com

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to assign vibrational bands in an infrared (IR) or Raman spectrum to specific internal coordinates of a molecule, such as bond stretching, angle bending, or torsions. This analysis is typically performed following a frequency calculation using methods like Density Functional Theory (DFT). By calculating the PED, researchers can determine the contribution of each functional group to a particular vibrational mode.

For this compound, a PED analysis would elucidate the vibrational characteristics of its key structural features, including the C=O stretching of the amide group, N-H bending, C-N stretching, symmetric and asymmetric stretching of the NO₂ group, and vibrations of the dichlorinated and nitrated phenyl rings.

Despite a thorough search of scientific literature, specific PED analysis data for this compound could not be located. A hypothetical data table for such an analysis is presented below to illustrate how the results would be structured.

Hypothetical PED Analysis Data for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment and PED Contribution (%)
ν(N-H) 3400 N-H stretch (95%)
ν(C=O) 1680 C=O stretch (80%) + C-N stretch (15%)
νₐ(NO₂) 1550 Asymmetric NO₂ stretch (85%)
νₛ(NO₂) 1350 Symmetric NO₂ stretch (88%)
ν(C-Cl) 750 C-Cl stretch (75%) + Ring deformation (20%)

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic transition energies, absorption wavelengths (λ), and oscillator strengths (f). ias.ac.innih.gov This information is crucial for understanding a molecule's UV-Visible absorption spectrum and its photophysical behavior. researchgate.netconcytec.gob.pe

A TD-DFT analysis of this compound would identify the key electronic transitions, such as those involving the π-systems of the aromatic rings, the nitro group, and the amide linkage. It would help in characterizing transitions like π → π* and n → π* and understanding the intramolecular charge transfer (ICT) characteristics of the molecule.

Specific TD-DFT computational data for the electronic transitions of this compound are not available in the reviewed literature. A representative table of what such data would look like is provided below.

Hypothetical TD-DFT Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.54 350 0.45 HOMO → LUMO
S₀ → S₂ 4.13 300 0.12 HOMO-1 → LUMO
S₀ → S₃ 4.60 269 0.28 HOMO → LUMO+1

Note: This table contains hypothetical data for illustrative purposes only.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to calculate NLO properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netdtic.mil Molecules with large hyperpolarizability values, often those with strong electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net

For this compound, the presence of the electron-withdrawing nitro and dichloro groups suggests it may exhibit NLO properties. Computational analysis would quantify its hyperpolarizability and assess its potential as an NLO material.

A search for published research on the NLO properties of this compound did not yield specific computational data. A sample table for NLO properties is shown below for illustrative purposes.

Hypothetical NLO Properties of this compound

Property Calculated Value
Dipole Moment (μ) 5.2 Debye
Mean Polarizability (α) 35.5 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) 15.0 x 10⁻³⁰ esu

Note: The values in this table are hypothetical and not derived from actual calculations.

Intermolecular Interaction Studies in Aggregated States

The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.gov Understanding these interactions is crucial for predicting crystal packing and the physical properties of the material. Computational studies can analyze these non-covalent interactions in dimers or larger molecular clusters. ias.ac.innih.gov

In the case of this compound, one would expect N-H···O hydrogen bonds forming between the amide groups of adjacent molecules. Additionally, C-H···O, C-H···Cl interactions, and π-π stacking between the aromatic rings are likely to play a significant role in the crystal structure. nih.gov The chlorine atoms could also participate in halogen bonding.

Exploration of Non Biological Applications and Derivatives of 3,4 Dichloro N 4 Nitrophenyl Benzamide

Role as a Key Synthetic Intermediate in Organic Synthesis

The chemical architecture of 3,4-dichloro-N-(4-nitrophenyl)benzamide provides multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. The primary points of reactivity are the nitro group and the chloro-substituted aromatic ring.

The nitro group is readily reducible to an amino group (-NH2) using various reagents, such as iron powder in acidic medium or catalytic hydrogenation. This transformation is a cornerstone of its utility, converting the molecule into a diamine derivative, 3,4-dichloro-N-(4-aminophenyl)benzamide. This resulting aromatic diamine can serve as a monomer or a key building block. For instance, similar amino derivatives are used in the synthesis of salicylanilides, a class of compounds with anthelmintic properties. In a related synthesis, an aminoether is reacted with a salicylic acid derivative to form the final product, highlighting the versatility of the amine functional group in forming new bonds nih.gov.

Furthermore, the amide linkage and the dichlorinated ring can be involved in cyclization reactions to form various heterocyclic systems. Benzamide (B126) derivatives are known precursors for synthesizing heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through multi-step reaction sequences researchgate.net. The presence of the dichloro- and nitro-substituents can influence the reactivity and regioselectivity of these cyclization reactions, allowing for the synthesis of specifically functionalized heterocyclic products. The general strategy involves reacting the benzamide derivative with other bifunctional reagents to construct the new ring system.

Below is a table summarizing the potential synthetic transformations involving this compound and related structures.

Reactive Site Transformation Reagents/Conditions Resulting Functional Group/Product Type Reference Example
Nitro Group (-NO2)ReductionFe/CH3COOH, refluxAmino Group (-NH2)Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene nih.gov
Amide & other groupsHeterocyclizationReaction with hydrazides, followed by dehydrosulfurization or dehydration1,3,4-Oxadiazoles, 1,3,4-ThiadiazolesSynthesis of N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide researchgate.net
Carboxylic Acid DerivativeAmide FormationThionyl chloride, followed by reaction with an amineN-substituted benzamidesSynthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov

Potential in Materials Science and Advanced Functional Chemical Structures

The unique combination of functional groups in this compound imparts properties that are desirable for applications in materials science, from optics and electronics to polymer chemistry.

The structure of this compound contains features characteristic of a chromophore, a molecule that absorbs light in the ultraviolet-visible spectrum. The nitrophenyl group, in particular, is a strong chromophore due to the presence of the electron-withdrawing nitro group conjugated with the aromatic ring. This creates a system capable of π → π* and n → π* electronic transitions.

The interaction between the dichlorophenyl ring, the amide bridge, and the nitrophenyl moiety can create an intramolecular charge-transfer (ICT) character, which is fundamental to many organic dyes and pigments. The amide group can act as an electron-donating group, pushing electron density towards the electron-withdrawing nitrophenyl ring. This "push-pull" architecture is known to enhance chromophoric properties. Related compounds, such as nitrophenyl-substituted porphyrins, have been studied for their spectroelectrochemical properties, where the nitrophenyl unit is the primary site of electronic activity researchgate.net. Similarly, benzofuroxan derivatives containing nitro and chloro substituents are investigated for applications as dyes mdpi.com. The specific absorption wavelength (λmax) of this compound would be determined by the extent of conjugation and the electronic influence of the substituents. Modifications to this core structure could be used to tune the optical properties for applications in photonic materials or as molecular probes.

The electrochemical activity of this compound is dominated by the nitro group, which is readily reducible at a cathode. The reduction of aromatic nitro groups is typically an irreversible process that occurs in one or more steps, ultimately leading to the corresponding amine. This distinct and accessible electrochemical signal makes the molecule a candidate for use in electrochemical sensors.

The compound could be used in sensor development in two primary ways:

As the target analyte: Its electrochemical reduction can be used for its own detection and quantification. This is relevant in environmental monitoring or quality control where trace amounts of nitroaromatic compounds need to be measured. The development of sensors for a related compound, 4-nitrophenol, demonstrates the feasibility of this approach researchgate.net.

As a component of the sensor: The molecule could be immobilized on an electrode surface, for example, within a polymer matrix or as part of a metal-organic framework (MOF) beilstein-journals.org. This modified electrode could then be used to detect other analytes. The interaction of a target molecule with the immobilized benzamide could alter its electrochemical properties, providing a measurable signal for the sensing event. The development of electrochemical sensors often relies on such modified surfaces to enhance sensitivity and selectivity researchgate.netmdpi.com.

The table below outlines the characteristics of electrochemical sensors for related nitrophenyl compounds.

Analyte Electrode Material/Modification Detection Method Detection Limit Reference
4-NitrophenolPrussian blue/Polyazulene on PtSquare Wave Voltammetry8.23 µM researchgate.net
AcetaminophenAg nanoparticles/ZIF-67 MOFElectrochemical Sensing0.05 µM beilstein-journals.org
3,4-dihydroxyphenylalanineChiral single-walled carbon nanotubesSquare Wave VoltammetryNot specified nih.gov

This compound holds potential in polymer chemistry both as a precursor to monomers and as a functional additive.

As a monomer precursor, the reduction of the nitro group to an amine yields a diamine derivative, 3,4-dichloro-N-(4-aminophenyl)benzamide. This molecule contains two reactive amine groups (one from the reduction and one from the amide), which can participate in polycondensation reactions. This makes it a suitable building block for high-performance polymers such as polyamides and poly(amide-imide)s mdpi.com. The incorporation of the dichlorinated ring into the polymer backbone would be expected to enhance thermal stability and flame retardancy. For example, benzoxazine monomers synthesized from 3,3′-dichloro-4,4′-diaminodiphenylmethane produce polybenzoxazines with improved fire resistance mdpi.com.

As an additive, the compound could be blended with existing polymers to impart specific properties. Its chlorine content could act as a flame retardant. Its chromophoric nature could be utilized for coloration, providing an alternative to traditional dyes or pigments.

Ligand Design in Inorganic and Organometallic Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. This compound possesses several potential donor atoms with lone pairs of electrons that could coordinate to a metal center, primarily the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atom of the amide.

The most likely coordination site is the carbonyl oxygen, which acts as a hard donor, making it suitable for binding to hard or borderline metal ions. Amide carbonyls are well-established coordinating groups in a vast number of metal complexes. The molecule would likely act as a monodentate ligand, binding through this single oxygen atom libretexts.org.

While less common, the oxygen atoms of the nitro group could also participate in coordination. Furthermore, under certain conditions (e.g., deprotonation of the amide N-H), the amide nitrogen can also act as a donor site. If both the carbonyl oxygen and the deprotonated nitrogen bind to the same metal center, the ligand would be bidentate, forming a chelate ring libretexts.org. The steric and electronic effects of the bulky dichlorophenyl and nitrophenyl groups would play a significant role in the stability and geometry of any potential metal complexes. The design of such ligands allows for the fine-tuning of the electronic and steric environment around a metal center, which is crucial for applications in catalysis and materials science.

Potential Donor Atom Type of Donor Potential Coordination Mode Preferred Metal Ion Type (HSAB Theory)
Carbonyl Oxygen (-C=O )HardMonodentateHard/Borderline Acids (e.g., Li+, Mg2+, Al3+, Cr3+, Fe3+, Zn2+)
Amide Nitrogen (-NH -)BorderlineMonodentate (upon deprotonation)Borderline Acids (e.g., Fe2+, Co2+, Ni2+, Cu2+)
Nitro Oxygens (-NO 2)HardMonodentateHard Acids

Environmental Photochemical and Biotransformation Studies of 3,4 Dichloro N 4 Nitrophenyl Benzamide

Photodegradation Pathways and Mechanisms

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of chemicals in the surface layers of aquatic environments and on terrestrial surfaces. The rate and pathway of photodegradation are influenced by the light absorption properties of the molecule and the presence of other photoactive substances in the environment.

The photodegradation of a molecule can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizers. For a compound like 3,4-dichloro-N-(4-nitrophenyl)benzamide, both direct and indirect photolysis are plausible. The presence of aromatic rings and the nitro group suggests that the molecule will absorb ultraviolet (UV) radiation, potentially leading to its direct breakdown. nih.gov

In natural waters, indirect photodegradation often plays a significant role. This process is driven by reactive oxygen species (ROS) and other radicals generated by photosensitizers, which are substances that absorb light and transfer the energy to other molecules. Key photosensitizers in the environment include dissolved organic matter (DOM), nitrate (B79036), and nitrite (B80452) ions.

Studies on the structurally related herbicide propanil (B472794) have shown that its photodegradation can be influenced by reactions with hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻), which are formed from the photolysis of nitrate and nitrite in water. nih.gov The presence of elevated nitrate concentrations has been suggested to enhance the photodegradation of propanil, indicating that indirect photolysis could be a significant pathway for this compound in environments with high nitrate levels. nih.gov Similarly, research on the herbicide diuron (B1670789), which also contains a 3,4-dichlorophenyl group, has demonstrated that its photodegradation is influenced by the presence of photosensitizers like nitrate and nitrite, which generate reactive species such as •OH and NO₂• radicals. nih.gov

Table 1: Factors Influencing the Photodegradation of Structurally Related Compounds

FactorEffect on PhotodegradationRelevant CompoundsCitation
UV Radiation Induces direct photolysis of the molecule.Propanil, Halobenzonitriles nih.govajbasweb.com
Nitrate/Nitrite Acts as a photosensitizer, generating hydroxyl and carbonate radicals that enhance degradation.Propanil, Diuron nih.govnih.gov
Dissolved Organic Matter (DOM) Can act as a photosensitizer, but can also quench excited states, leading to complex effects on photodegradation rates.Propanil nih.gov
pH Can influence the speciation of the compound and the activity of photosensitizers, thereby affecting degradation rates.Diuron jst.go.jp

The identification of photoproducts is crucial for understanding the environmental fate of a compound, as these products may have their own toxicity and persistence. For this compound, cleavage of the amide bond is a likely primary photodegradation pathway, which would yield 3,4-dichlorobenzoic acid and 4-nitroaniline (B120555).

Studies on the photodegradation of propanil have shown that under irradiation, it does not primarily form 3,4-dichloroaniline (B118046) (DCA), which is a major product of its biological degradation. nih.govdss.go.th Instead, photochemical pathways are likely to involve transformations of the propionamide (B166681) side chain and modifications to the aromatic rings. nih.gov In the case of diuron, photodegradation leads to a variety of intermediates, including products of N-demethylation and hydroxylation of the aromatic ring. nih.gov

Given the structure of this compound, potential photoproducts could arise from several reactions:

Amide Bond Cleavage: Leading to the formation of 3,4-dichlorobenzoic acid and 4-nitroaniline.

Reductive Dechlorination: Where a chlorine atom is replaced by a hydrogen atom.

Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings.

Nitro Group Reduction: The nitro group could be reduced to a nitroso or amino group.

Table 2: Potential Photoproducts of this compound Based on Analogous Compounds

Potential PhotoproductFormation PathwayAnalogous Compound FindingCitation
3,4-Dichlorobenzoic AcidAmide bond cleavageInferred from general amide photochemistry
4-NitroanilineAmide bond cleavageInferred from general amide photochemistry
Monochlorinated derivativesReductive dechlorinationObserved in diuron degradation nih.gov
Hydroxylated derivativesHydroxylation of aromatic ringsObserved in diuron degradation nih.gov
3,4-DichloroanilineWhile a major biotic metabolite of propanil, it is less common in its abiotic photodegradation.Propanil nih.govdss.go.th

Chemical Hydrolysis and Solvolysis in Environmental Contexts

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous environments and moist soils. The amide bond in this compound is the most likely site for hydrolytic attack.

The rate of amide hydrolysis is highly dependent on pH. Generally, amide bonds are relatively stable under neutral pH conditions but can be hydrolyzed under acidic or alkaline conditions. For N-aryl amides, the stability can be significant. Studies on phenylurea herbicides, which also contain an amide-like linkage, have shown that their hydrolysis at neutral pH is a slow process, with half-lives that can extend for years at ambient temperatures. For example, the estimated half-life for the hydrolysis of diuron at 25°C and pH 7 is 41 years. tandfonline.comtandfonline.com

The hydrolysis of N-aryl amides can be catalyzed by acids or bases. ekb.egresearchcommons.orgarkat-usa.orgresearchcommons.org In alkaline conditions, the hydrolysis of phenylurea herbicides has been shown to proceed through a mechanism involving the formation of a tetrahedral intermediate anion. tandfonline.comtandfonline.com The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, electron-donating groups on the amine moiety can stabilize the amide bond.

Given that this compound has electron-withdrawing chloro and nitro groups, these are expected to influence its hydrolytic stability. The dichlorophenyl group attached to the carbonyl carbon would increase its electrophilicity, potentially making the amide bond more susceptible to hydrolysis compared to unsubstituted benzanilides.

Table 3: Hydrolytic Stability of Structurally Related Amides

CompoundpH ConditionHydrolysis Rate/Half-lifeCitation
DiuronNeutral (pH 7)Half-life of 41 years at 25°C tandfonline.comtandfonline.com
MonuronNeutral (pH 7)Half-life of 66 years at 25°C tandfonline.comtandfonline.com
FenuronNeutral (pH 7)Half-life of 89 years at 25°C tandfonline.comtandfonline.com
N-aryl cinnamidesAlkalineRate dependent on substituents acs.org
N-benzoyl benzamide (B126)Acidic/NeutralReaction is second-order with respect to temperature ekb.eg

Microbial Biotransformation Pathways

Microbial degradation is a major pathway for the breakdown of many organic pollutants in the environment. Microorganisms possess a diverse array of enzymes that can catalyze the transformation of complex organic molecules into simpler compounds.

The biotransformation of this compound is likely to be initiated by the cleavage of the amide bond, yielding 3,4-dichloroaniline (DCA) and 4-nitrobenzoic acid, or through the reduction of the nitro group. Both aerobic and anaerobic microorganisms can play a role in these processes.

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated anilines like DCA has been well-studied. Several bacterial strains, including Pseudomonas, Acinetobacter, and Arthrobacter species, have been shown to degrade DCA. acs.org The degradation pathway often involves initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of chlorocatechols. These intermediates are then further degraded through ring cleavage pathways. The microbial degradation of phenylurea herbicides like diuron and isoproturon (B30282) also proceeds through the formation of their respective aniline (B41778) derivatives, which are then further metabolized. oup.comoup.com

Anaerobic Degradation: Under anaerobic conditions, reductive processes are more common. For chlorinated aromatic compounds, this can involve reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov For nitroaromatic compounds, the nitro group is often reduced to a nitroso, hydroxylamino, or amino group. dss.go.th Studies on the anaerobic degradation of diuron have shown that it can be dehalogenated to form 3-(3-chlorophenyl)-1,1-dimethylurea. nih.gov Therefore, it is plausible that under anaerobic conditions, this compound could undergo reductive dechlorination of the dichlorophenyl ring or reduction of the nitro group on the other ring.

Table 4: Microbial Degradation of Structurally Similar Compounds

Compound/IntermediateConditionDegrading MicroorganismsKey TransformationCitation
PropanilAerobicBacillus sphaericusHydrolysis to 3,4-dichloroaniline oup.com
DiuronAerobicArthrobacter globiformisHydrolysis to 3,4-dichloroaniline oup.com
3,4-DichloroanilineAerobicPseudomonas, AcinetobacterRing oxidation and cleavage acs.org
DiuronAnaerobicPond sediment consortiaReductive dechlorination nih.gov
Chlorinated BenzenesAnaerobicDehalococcoides speciesReductive dechlorination nih.gov

The microbial degradation of halogenated and nitroaromatic compounds is mediated by a variety of enzymes.

Enzymes for Halogenated Compounds: The key step in the degradation of many halogenated aromatic compounds is dehalogenation. This can be achieved by several types of enzymes:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, which can lead to the elimination of a halogen substituent.

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, often leading to hydroxylation, which can facilitate subsequent dehalogenation.

Reductive dehalogenases: Under anaerobic conditions, these enzymes catalyze the removal of a halogen atom and its replacement with a hydrogen atom.

Enzymes for Nitro Aromatic Compounds: The transformation of nitroaromatic compounds is often initiated by nitroreductases. These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. ajbasweb.comjst.go.jptandfonline.com This reduction can significantly alter the toxicity and further degradability of the compound. For instance, the reduction of the nitro group to an amino group can make the aromatic ring more susceptible to attack by oxygenases. Some microorganisms can utilize nitroaromatic compounds as a source of nitrogen. jst.go.jp

Amide Bond Cleavage: The cleavage of the amide bond in this compound is likely catalyzed by amidases or acylamidases. oup.comacs.org These enzymes are widespread in microorganisms and are responsible for the hydrolysis of a wide range of amide-containing compounds, including many pesticides. The enzymatic cleavage of the amide bond is a critical step in the detoxification and mineralization of these compounds. mdpi.comresearchgate.netnih.gov

Co-metabolism: It is also possible that the degradation of this compound occurs via co-metabolism. nih.govclu-in.orgresearchgate.netfrtr.gov In this process, the compound is transformed by microbial enzymes, but it does not serve as a primary source of energy or carbon for the microorganisms. Instead, the degradation is a fortuitous side reaction of enzymes produced for the metabolism of other substrates.

Scientific Investigation into the Environmental Fate of this compound Remains Largely Undocumented

Despite a comprehensive search of scientific literature, detailed studies focusing specifically on the environmental photochemical and biotransformation of the chemical compound this compound are not publicly available. Consequently, a scientifically accurate and detailed article on its microbial metabolites and the factors influencing its environmental persistence and transformation rates cannot be compiled at this time.

The provided outline requires specific research findings on the following aspects of this compound:

Factors Influencing Environmental Persistence and Transformation Rates:This section requires data from experiments investigating how various environmental factors affect the degradation speed and pathway of the compound. Key factors would include pH, temperature, light intensity and wavelength (for photochemical transformation), and the presence and type of microbial communities.

While general information exists on the environmental degradation of related chemical classes, such as chlorinated nitroaromatic compounds and benzamide derivatives, extrapolating this information to the specific compound of interest without direct experimental evidence would be scientifically unsound and would violate the strict constraints of the requested article.

The absence of specific data highlights a potential knowledge gap in the environmental chemistry literature concerning the fate and impact of this particular compound. Further research would be required to generate the necessary data to address the topics outlined.

Q & A

What synthetic methodologies are recommended for preparing 3,4-dichloro-N-(4-nitrophenyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of substituted benzamides typically involves coupling aromatic amines with benzoyl chlorides. For example, in analogous compounds like 3,4-dichloro-N-(phenylcarbamothioyl)benzamide (Compound 1), a thiourea linkage was formed via reaction with phenyl isothiocyanate . For the target compound, a two-step approach is suggested:

Acylation: React 4-nitroaniline with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitoring via TLC.
Validation: Confirm purity via HPLC (>95%) and structural integrity using 1H^1H-NMR (e.g., aromatic proton splitting patterns) and HRMS .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities, such as the dihedral angle between the benzamide and nitro-substituted phenyl rings. Use SHELX programs (e.g., SHELXL) for structure refinement . Key steps:

  • Crystallization: Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
  • Data Collection: Collect high-resolution data (resolution < 1.0 Å) to resolve chlorine and nitro group positions.
  • Refinement: Apply anisotropic displacement parameters for heavy atoms (Cl, N, O). Compare derived bond lengths/angles with DFT-optimized structures to validate geometry .

What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Answer:
Molecular docking using AutoDock Vina is recommended for preliminary binding studies .

Target Selection: Identify plausible targets (e.g., bacterial enzymes like PPTases, given structural similarities to 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which targets bacterial enzymes) .

Protocol:

  • Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: e.g., 4Q9G for PPTase).
  • Define a grid box covering the active site (20 Å × 20 Å × 20 Å).
  • Run docking with exhaustiveness = 20 to ensure conformational sampling.

Validation: Compare results with experimental IC50_{50} data (if available) or use MM/GBSA for binding free energy calculations .

How can researchers address discrepancies in biological activity data across different assays?

Answer:
Contradictions in activity data (e.g., varying IC50_{50} values) may arise from assay conditions or off-target effects. Mitigation strategies:

  • Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Orthogonal Assays: Validate results with complementary methods (e.g., SPR for binding kinetics, qPCR for target gene expression).
  • Meta-Analysis: Compare with structurally related compounds, such as AH-7921 (a benzamide opioid analog), to identify substituent-specific trends .

What analytical techniques are critical for characterizing stability and degradation products under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • Analysis:
    • LC-MS/MS: Identify degradation products (e.g., nitro group reduction to amine or hydrolysis of the amide bond).
    • NMR Stability Tracking: Monitor chemical shifts in D2_2O/PBS over 24–48 hours.
  • Thermal Stability: Use DSC/TGA to determine melting points and decomposition thresholds .

What regulatory considerations apply to handling this compound in academic research?

Answer:
While this compound is not explicitly regulated, structural analogs like AH-7921 and U-47700 are controlled substances due to opioid receptor activity . Proactively:

  • Documentation: Maintain records of synthesis, usage, and disposal compliant with local chemical safety laws.
  • Ethical Review: Submit protocols involving in vivo studies to institutional animal care committees.
  • Legality: Screen for structural similarities to scheduled compounds using tools like SWGDRUG Mass Spectral Library .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace nitro with cyano or methoxy groups) .
  • Assay Panels: Test analogs against target enzymes (e.g., bacterial PPTases) and off-target receptors (e.g., opioid receptors, given structural alerts).
  • Computational SAR: Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.